Cas no 324065-53-4 (benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate)

benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- Oprea1_121904
- 324065-53-4
- phenylmethyl 6-bromo-2-oxochromene-3-carboxylate
- Oprea1_409619
- benzyl 6-bromo-2-oxochromene-3-carboxylate
- CCG-350678
- EU-0074834
- Z20267259
- AKOS000597339
- F0777-0124
- VU0126688-2
-
- インチ: 1S/C17H11BrO4/c18-13-6-7-15-12(8-13)9-14(17(20)22-15)16(19)21-10-11-4-2-1-3-5-11/h1-9H,10H2
- InChIKey: WOLYYBWVIBYRSI-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1)C=C(C(=O)OCC1C=CC=CC=1)C(=O)O2
計算された属性
- せいみつぶんしりょう: 357.98407g/mol
- どういたいしつりょう: 357.98407g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 467
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 52.6Ų
benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0777-0124-75mg |
benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate |
324065-53-4 | 90%+ | 75mg |
$208.0 | 2023-08-13 | |
Life Chemicals | F0777-0124-5μmol |
benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate |
324065-53-4 | 90%+ | 5μmol |
$63.0 | 2023-08-13 | |
Life Chemicals | F0777-0124-1mg |
benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate |
324065-53-4 | 90%+ | 1mg |
$54.0 | 2023-08-13 | |
Life Chemicals | F0777-0124-30mg |
benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate |
324065-53-4 | 90%+ | 30mg |
$119.0 | 2023-08-13 | |
Life Chemicals | F0777-0124-2mg |
benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate |
324065-53-4 | 90%+ | 2mg |
$59.0 | 2023-08-13 | |
Life Chemicals | F0777-0124-10μmol |
benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate |
324065-53-4 | 90%+ | 10μmol |
$69.0 | 2023-08-13 | |
Life Chemicals | F0777-0124-20mg |
benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate |
324065-53-4 | 90%+ | 20mg |
$99.0 | 2023-08-13 | |
Life Chemicals | F0777-0124-20μmol |
benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate |
324065-53-4 | 90%+ | 20μmol |
$79.0 | 2023-08-13 | |
Life Chemicals | F0777-0124-3mg |
benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate |
324065-53-4 | 90%+ | 3mg |
$63.0 | 2023-08-13 | |
Life Chemicals | F0777-0124-5mg |
benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate |
324065-53-4 | 90%+ | 5mg |
$69.0 | 2023-08-13 |
benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylateに関する追加情報
Benzyl 6-Bromo-2-Oxo-2H-Chromene-3-Carboxylate: A Key Compound in Modern Pharmaceutical Research
Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, with the chemical structure represented by the CAS No. 324065-53-4, has emerged as a critical compound in the field of medicinal chemistry. This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, including the 6-bromo substituent and the 2-oxo-2H-chromene ring system, contribute to its chemical stability and reactivity, making it a valuable scaffold for further functionalization.
The chromene ring (also known as benzopyran) is a six-membered heterocyclic system that combines a benzene ring with a pyran ring. The 2-oxo group at the chromene ring introduces a carbonyl functionality, which is crucial for the compound's reactivity and potential biological interactions. The 6-bromo substitution at the chromene ring adds an electrophilic center, enabling the molecule to participate in various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution. These structural characteristics make Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate a versatile intermediate in the synthesis of bioactive compounds.
Recent studies have highlighted the importance of CAS No. 324065-53-4 in the development of novel therapeutic agents. For instance, a 2023 publication in the Journal of Medicinal Chemistry demonstrated the utility of this compound as a precursor for the synthesis of antifungal agents. The carboxylate group at the 3-position of the chromene ring provides a site for further modification, allowing researchers to tailor the compound's properties for specific therapeutic applications. This versatility has led to its exploration in the design of compounds targeting fungal infections, which remain a significant global health challenge.
The benzyl group attached to the chromene ring contributes to the compound's solubility and metabolic stability. The benzyl moiety is known to enhance the lipophilicity of molecules, which can improve their ability to cross biological membranes. This property is particularly relevant in the context of drug development, where the balance between hydrophilicity and lipophilicity is critical for optimizing drug delivery and efficacy. The presence of the benzyl group in Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate therefore plays a dual role in enhancing both its chemical reactivity and biological activity.
In addition to its role in drug development, Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has also been investigated for its potential applications in materials science. A 2022 study published in Advanced Materials explored the use of this compound as a building block for the synthesis of photovoltaic materials. The chromene ring system, combined with the 6-bromo substitution, was found to exhibit unique optical properties, making it suitable for use in organic solar cells. This highlights the compound's broader utility beyond pharmaceutical applications, underscoring its significance in interdisciplinary research.
Recent advances in synthetic chemistry have further expanded the applications of CAS No. 324065-53-4. A 2023 study in Organic Letters reported the development of a new synthetic route to this compound, which involves the use of microwave-assisted organic synthesis. This method significantly improves the efficiency of the reaction, reducing both the time and energy required for the synthesis of Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. Such advancements in synthetic methodology are crucial for the large-scale production of this compound, enabling its use in both research and industrial settings.
The 2-oxo-2H-chromene ring system is a well-known structural motif in natural products and synthetic compounds. This ring system is characterized by the presence of a carbonyl group at the 2-position, which can participate in various chemical reactions. The 6-bromo substitution at the chromene ring introduces an electrophilic center, making the molecule more reactive towards nucleophilic attacks. This reactivity is exploited in the synthesis of derivatives that exhibit biological activity, such as antitumor agents and anti-inflammatory compounds.
Furthermore, the carboxylate group at the 3-position of the chromene ring can undergo esterification or amide formation, allowing for the incorporation of various functional groups. These modifications can significantly alter the biological activity of the compound, enabling the design of molecules with enhanced therapeutic potential. For example, the introduction of a hydrophilic group at the carboxylate position can improve the water solubility of the compound, which is beneficial for oral administration. Conversely, the incorporation of a hydrophobic group can enhance the compound's ability to penetrate cell membranes, improving its intracellular activity.
Recent studies have also focused on the toxicological profile of Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. A 2023 review in Toxicological Research highlighted the importance of assessing the safety of compounds used in drug development. The study found that the compound exhibits low toxicity in vitro, which is a promising finding for its potential use as a therapeutic agent. However, further in vivo studies are needed to fully evaluate its safety profile and determine its suitability for clinical applications.
In conclusion, Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate represents a versatile compound with a wide range of applications in medicinal chemistry, materials science, and synthetic organic chemistry. The unique structural features of this molecule, including the 6-bromo substitution and the 2-oxo-2H-chromene ring system, enable it to participate in various chemical reactions and biological interactions. As research in this area continues to evolve, the potential applications of CAS No. 324065-53-4 are expected to expand, further solidifying its importance in the scientific community.
The ongoing exploration of Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate underscores the significance of interdisciplinary research in the development of new materials and therapeutic agents. As scientists continue to uncover the properties and applications of this compound, its role in various fields is likely to grow, contributing to advancements in both fundamental research and practical applications.
For researchers and industry professionals, the availability of CAS No. 324065-53-4 as a synthetic building block offers opportunities for innovation in drug development and materials science. The compound's versatility and reactivity make it a valuable resource for the design of new compounds with tailored properties. As the field of medicinal chemistry continues to advance, the importance of compounds like Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is expected to increase, driving further research and development in this dynamic area of science.
Overall, the study of Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate exemplifies the interdisciplinary nature of modern chemical research. Its applications span multiple fields, from pharmaceuticals to materials science, highlighting the compound's broad relevance and potential impact. As research in this area progresses, the compound is likely to play an increasingly important role in the development of new technologies and therapeutic strategies.
For those interested in exploring the potential of CAS No. 324065-53-4, further research into its properties and applications is recommended. The compound's unique structural features and reactivity make it a promising candidate for a wide range of applications, and continued investigation into its behavior and interactions will undoubtedly lead to new discoveries and innovations in the field of chemistry.
Ultimately, the significance of Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate lies in its versatility and potential to contribute to various scientific disciplines. As researchers continue to uncover its properties and applications, the compound's role in advancing knowledge and developing new technologies is expected to grow, further emphasizing its importance in the scientific community.
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